molecular formula C15H15BrO B14368188 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene CAS No. 90127-95-0

2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene

Cat. No.: B14368188
CAS No.: 90127-95-0
M. Wt: 291.18 g/mol
InChI Key: LYLGHAQKUBQBJO-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is an organic compound that belongs to the class of aromatic compounds It features a cycloheptatriene ring substituted with a bromine atom, an ethoxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-7-phenylcyclohepta-1,3,5-triene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.

Common Reagents and Conditions

    Bromination: Bromine or NBS in dichloromethane.

    Nucleophilic Substitution: Sodium ethoxide or other nucleophiles in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives with different electrophiles.

    Nucleophilic Substitution: Compounds with different nucleophiles replacing the ethoxy group.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or partially reduced intermediates.

Scientific Research Applications

2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring system allows for π-π interactions with other aromatic systems, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-ethoxybenzene: Similar structure but with a benzene ring instead of a cycloheptatriene ring.

    2-Bromo-1-ethoxy-4-phenylbenzene: Similar structure but with different substitution patterns on the benzene ring.

    1-Bromo-3-ethoxy-5-phenylcycloheptane: Similar structure but with a cycloheptane ring instead of a cycloheptatriene ring.

Uniqueness

2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is unique due to its cycloheptatriene ring, which imparts distinct chemical and physical properties compared to its benzene and cycloheptane analogs

Properties

CAS No.

90127-95-0

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

2-bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene

InChI

InChI=1S/C15H15BrO/c1-2-17-15-13(10-6-7-11-14(15)16)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3

InChI Key

LYLGHAQKUBQBJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=CC1C2=CC=CC=C2)Br

Origin of Product

United States

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